molecular formula C18H20N4O2S B12623845 4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide CAS No. 920273-01-4

4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12623845
CAS No.: 920273-01-4
M. Wt: 356.4 g/mol
InChI Key: UAINENYVWJOVAU-UHFFFAOYSA-N
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Description

4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide is a complex organic compound featuring a thiazolidine ring, a pyridine ring, and a benzamide moiety. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide typically involves multicomponent reactions. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives . These derivatives can then be further reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a probe in reaction mechanisms.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide involves interaction with specific molecular targets and pathways:

Properties

CAS No.

920273-01-4

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[1-amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C18H20N4O2S/c19-16(11-17(23)22-9-10-25-12-22)13-1-3-14(4-2-13)18(24)21-15-5-7-20-8-6-15/h1-8,16H,9-12,19H2,(H,20,21,24)

InChI Key

UAINENYVWJOVAU-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)CC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N

Origin of Product

United States

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